molecular formula C28H23NO6 B11574472 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574472
M. Wt: 469.5 g/mol
InChI Key: AAXZEIUHOTXCSF-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzodioxole, ethoxyphenyl, and chromenopyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the chromenopyrrole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The benzodioxole and chromenopyrrole moieties are coupled using palladium-catalyzed cross-coupling reactions.

    Final modifications: Introduction of the ethoxyphenyl group and other functional groups through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at various functional groups, including the chromenopyrrole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the ethoxyphenyl and benzodioxole groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for creating new molecules with potential biological activity.

Biology

    Biological assays: Employed in studies to understand its interaction with various biological targets.

Medicine

    Anticancer research: Investigated for its potential to inhibit cancer cell growth and induce apoptosis.

Industry

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Molecular targets: It interacts with proteins involved in cell cycle regulation and apoptosis.

    Pathways involved: Modulation of microtubule assembly, inhibition of tubulin polymerization, and induction of cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.

    Chromenopyrrole derivatives: Similar core structure with variations in functional groups.

Uniqueness

    Structural complexity: The combination of benzodioxole, ethoxyphenyl, and chromenopyrrole moieties is unique.

    Biological activity: Exhibits distinct mechanisms of action compared to other similar compounds.

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H23NO6/c1-3-32-19-8-6-18(7-9-19)25-24-26(30)20-12-16(2)4-10-21(20)35-27(24)28(31)29(25)14-17-5-11-22-23(13-17)34-15-33-22/h4-13,25H,3,14-15H2,1-2H3

InChI Key

AAXZEIUHOTXCSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C

Origin of Product

United States

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